(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane
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Overview
Description
(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane is an organosilicon compound that features a cyclohexene ring substituted with a chlorophenyl group and a trimethylsilane group. Organosilicon compounds are known for their versatility in organic synthesis and their applications in various fields such as materials science, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane typically involves the reaction of a cyclohexene derivative with a chlorophenyl compound in the presence of a silylating agent. Common silylating agents include trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale silylation reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the chlorophenyl group or the cyclohexene ring, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl group or the trimethylsilane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., alkyl halides) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Alkanes, alkenes, or reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex organosilicon compounds.
Biology
In biological research, organosilicon compounds are often explored for their potential as bioactive molecules or as tools for studying biological processes.
Medicine
Industry
In the industrial sector, organosilicon compounds are used in the production of materials such as silicones, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane: Unique due to the presence of both a chlorophenyl group and a trimethylsilane group.
(4-Phenylcyclohex-1-enyloxy)trimethylsilane: Lacks the chlorine atom, which may affect its reactivity and applications.
(4-(2-Bromophenyl)cyclohex-1-enyloxy)trimethylsilane: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity.
Uniqueness
The presence of the chlorophenyl group in this compound may impart unique chemical properties, such as increased reactivity in substitution reactions or specific interactions with biological targets.
Properties
Molecular Formula |
C15H21ClOSi |
---|---|
Molecular Weight |
280.86 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)cyclohexen-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21ClOSi/c1-18(2,3)17-13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-7,10,12H,8-9,11H2,1-3H3 |
InChI Key |
GBXWWNXWUYZYMH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CCC(CC1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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